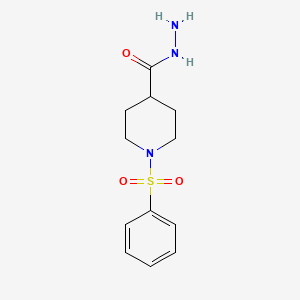

1-(Phenylsulfonyl)piperidine-4-carbohydrazide

Descripción general

Descripción

1-(Phenylsulfonyl)piperidine-4-carbohydrazide is a chemical compound with the molecular formula C₁₂H₁₇N₃O₃S and a molecular weight of 283.35 g/mol . It is primarily used in research settings and is known for its role in various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Phenylsulfonyl)piperidine-4-carbohydrazide typically involves the reaction of piperidine derivatives with phenylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The resulting product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

1-(Phenylsulfonyl)piperidine-4-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonyl derivatives, while reduction produces sulfides .

Aplicaciones Científicas De Investigación

1-(Phenylsulfonyl)piperidine-4-carbohydrazide is utilized in various scientific research applications, including:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.

Industry: It is employed in the synthesis of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(Phenylsulfonyl)piperidine-4-carbohydrazide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction is mediated through hydrogen bonding and electrostatic interactions, affecting the molecular pathways involved .

Comparación Con Compuestos Similares

Similar Compounds

1-(Phenylsulfonyl)pyrrole: Similar in structure but contains a pyrrole ring instead of a piperidine ring.

1-(Phenylsulfonyl)isonipecotohydrazide: Another related compound with a different substitution pattern on the piperidine ring.

Uniqueness

1-(Phenylsulfonyl)piperidine-4-carbohydrazide is unique due to its specific combination of a piperidine ring and a sulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications .

Actividad Biológica

1-(Phenylsulfonyl)piperidine-4-carbohydrazide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a piperidine ring, a phenylsulfonyl group, and a carbohydrazide moiety, this compound exhibits various biological properties that may be harnessed for therapeutic applications, particularly in the fields of antibacterial and enzyme inhibition.

Chemical Structure

The molecular structure of this compound includes:

- Piperidine Ring : A six-membered saturated heterocyclic compound.

- Phenylsulfonyl Group : A functional group that enhances the compound's reactivity and biological activity.

- Carbohydrazide Moiety : Contributes to the compound's interaction with biological targets.

Antibacterial Properties

Research indicates that this compound demonstrates significant antibacterial activity. It has been identified as a candidate for developing new antibiotics due to its ability to inhibit bacterial growth. Studies involving molecular docking simulations suggest that the compound interacts effectively with enzymes involved in bacterial metabolism, indicating its potential as a lead compound in drug discovery aimed at treating bacterial infections.

Enzyme Inhibition

The compound has shown promising results in enzyme inhibition studies, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play crucial roles in neurotransmitter regulation, and their inhibition could lead to increased levels of acetylcholine and butyrylcholine in the synaptic cleft. This mechanism may have therapeutic implications for conditions such as Alzheimer's disease.

The mechanism of action of this compound involves:

- Binding Interactions : The sulfonyl group forms strong interactions with proteins and enzymes through hydrogen bonding and electrostatic interactions.

- Inhibition Pathways : By inhibiting specific enzymes, the compound can alter molecular pathways involved in disease processes, particularly those related to cholinergic activity and bacterial metabolism .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the N'-[(alkyl/aryl)sulfonyl] moiety significantly influence the inhibitory activity against AChE and BChE. Certain derivatives exhibit enhanced potency, suggesting that further optimization of this scaffold could yield more effective inhibitors .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-(phenylsulfonyl)piperidine-4-carbohydrazide and its derivatives?

- Methodological Answer : The compound is typically synthesized via coupling reactions using carbodiimide reagents. For example, 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid is activated with EDCI and HOBt in anhydrous acetonitrile, followed by reaction with substituted amines. Purification involves sequential washing (water, NaHCO₃, citric acid) and recrystallization from ethanol . Yields vary (39–71%) depending on substituents (e.g., 4-methoxyphenylpiperazine gave 64% yield for compound 6 ) .

Q. Which characterization techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer : Essential techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm piperidine ring conformation and sulfonyl/hydrazide group integration (e.g., δ ~7.45 ppm for NH₂ in compound 5 ) .

- Elemental analysis : To validate purity (e.g., compound 5 showed %C 59.29 vs. calculated 59.24) .

- IR spectroscopy : Peaks at ~1612–1621 cm⁻¹ confirm carbonyl and sulfonamide bonds .

Q. How can researchers ensure reproducibility in synthesizing derivatives with varying substituents?

- Methodological Answer : Standardize reaction conditions (e.g., anhydrous CH₃CN, 30-min activation with EDCI/HOBt) and monitor substituent steric/electronic effects. For example, bulky groups like benzylpiperazine (compound 11 ) reduced yields (44%) compared to smaller substituents (e.g., 71% for o-tolylpiperazine in compound 7 ) .

Advanced Research Questions

Q. How do structural modifications (e.g., aryl/alkyl substituents) influence the compound’s biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., 4-chlorophenyl in compound 10 ) enhance enzyme inhibition (e.g., carbonic anhydrase) due to increased electrophilicity .

- Hydrophobic substituents (e.g., n-heptyl in compound 12 ) improve membrane permeability but may reduce solubility (logP ~3.5) .

- Use in vitro assays (e.g., enzyme kinetics) to quantify IC₅₀ shifts and validate SAR hypotheses .

Q. What strategies resolve contradictions in spectroscopic or analytical data for structurally similar derivatives?

- Methodological Answer :

- Cross-validate techniques : Combine NMR with high-resolution mass spectrometry (HRMS) to distinguish isomers (e.g., meta vs. para substitution in arylpiperazines) .

- Thermal analysis : DSC/TGA (e.g., compound 12 melts at 88–89°C) confirms crystallinity and identifies polymorphic forms .

- Replicate synthesis : Reproduce reactions under inert atmospheres to rule out oxidation artifacts (e.g., sulfone vs. sulfide byproducts) .

Q. How can reaction yields be optimized for low-yielding derivatives?

- Methodological Answer :

- Solvent optimization : Replace CH₃CN with DMF for polar substrates to improve solubility .

- Catalytic additives : Use DMAP to accelerate coupling reactions for sterically hindered amines .

- Purification : Employ column chromatography (e.g., silica gel, EtOAc/hexane) instead of recrystallization for complex mixtures .

Q. What safety protocols are critical when handling sulfonamide-hydrazide derivatives?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and P95 respirators to prevent inhalation of fine powders .

- Toxicity mitigation : Avoid prolonged skin contact (risk of irritation; H315/H319) and use fume hoods to limit exposure to hydrazide intermediates .

- Waste disposal : Neutralize acidic byproducts (e.g., citric acid washes) before disposal .

Propiedades

IUPAC Name |

1-(benzenesulfonyl)piperidine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3S/c13-14-12(16)10-6-8-15(9-7-10)19(17,18)11-4-2-1-3-5-11/h1-5,10H,6-9,13H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXRAIHPUMFTNEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NN)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601202023 | |

| Record name | 1-(Phenylsulfonyl)-4-piperidinecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601202023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312534-14-8 | |

| Record name | 1-(Phenylsulfonyl)-4-piperidinecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312534-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Phenylsulfonyl)-4-piperidinecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601202023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.